Cas no 1804896-38-5 (Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate)

Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate is a fluorinated pyridine derivative with a multifunctional structure, featuring methoxy, nitro, and trifluoromethoxy substituents. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing groups enhance reactivity in nucleophilic substitution and coupling reactions. The trifluoromethoxy moiety imparts improved metabolic stability and lipophilicity, making it valuable in the design of bioactive molecules. The ester group allows further derivatization, while the nitro group serves as a precursor for amine functionalities. Its well-defined reactivity profile and structural versatility make it a useful building block for heterocyclic chemistry applications.
Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate structure
1804896-38-5 structure
Product name:Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate
CAS No:1804896-38-5
MF:C10H9F3N2O6
Molecular Weight:310.183473348618
CID:4840649

Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate
    • インチ: 1S/C10H9F3N2O6/c1-3-20-9(16)5-4-14-8(15(17)18)7(19-2)6(5)21-10(11,12)13/h4H,3H2,1-2H3
    • InChIKey: QIUKRYFKWJKEGE-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(C([N+](=O)[O-])=NC=C1C(=O)OCC)OC)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 10
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 386
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 104

Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029085307-1g
Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate
1804896-38-5 97%
1g
$1,564.50 2022-04-01

Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate 関連文献

Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylateに関する追加情報

Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804896-38-5): A Versatile Building Block in Modern Chemistry

Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804896-38-5) is a highly specialized pyridine derivative that has gained significant attention in pharmaceutical and agrochemical research. This compound, with its unique combination of methoxy, nitro, and trifluoromethoxy functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure offers exceptional versatility for medicinal chemistry applications, particularly in the development of novel heterocyclic compounds.

The growing demand for fluorinated pyridine derivatives in drug discovery has positioned Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate as a valuable scaffold. Researchers are particularly interested in how the trifluoromethoxy group influences the compound's electronic properties and metabolic stability, making it relevant for CNS-targeting pharmaceuticals and agricultural chemicals. Recent studies have explored its potential in creating selective kinase inhibitors, addressing one of the hottest topics in precision medicine development.

From a synthetic chemistry perspective, the nitro group at the 2-position and the ester functionality at the 5-position of this pyridine core provide multiple sites for further functionalization. This characteristic makes it particularly useful for combinatorial chemistry approaches, where researchers frequently search for "modifiable pyridine building blocks" or "versatile nitropyridine intermediates." The compound's stability under various reaction conditions has been documented in several peer-reviewed journals, confirming its utility in multi-step organic synthesis.

The pharmaceutical industry has shown increasing interest in Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate as evidenced by recent patent filings. Its structural features align well with current trends in fragment-based drug design, particularly for targets requiring electron-deficient aromatic systems. Computational chemistry studies suggest that the trifluoromethoxy substitution pattern may contribute to improved blood-brain barrier penetration, a property highly sought after in neurological drug development.

In agrochemical applications, derivatives of this compound have demonstrated potential as pesticide intermediates, especially in formulations targeting resistant pest strains. The nitropyridine moiety combined with fluorinated groups appears to enhance biological activity while maintaining favorable environmental profiles. This addresses growing concerns in the agricultural sector about developing eco-friendly crop protection solutions, a topic generating numerous searches in scientific databases.

The synthesis of Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate typically involves regioselective nitration of appropriately substituted pyridine precursors, followed by esterification. Process chemists have optimized routes to achieve high yields while minimizing byproducts, responding to industry demands for cost-effective synthetic methods. Recent advancements in flow chemistry techniques have further improved the scalability of production for this valuable intermediate.

Analytical characterization of this compound presents interesting challenges due to the presence of multiple electron-withdrawing groups. Modern techniques like NMR spectroscopy and high-resolution mass spectrometry are essential for quality control, especially when the material is intended for high-throughput screening applications. The distinct 1H-NMR fingerprint of this molecule makes it easily identifiable in complex reaction mixtures.

Storage and handling of Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate require standard laboratory precautions for nitroaromatic compounds. While stable under recommended conditions, researchers often search for information about its solubility profile and compatibility with common reagents, which has been well-documented in technical literature. The compound typically shows good stability in anhydrous organic solvents at room temperature.

The commercial availability of Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate has increased significantly in recent years, reflecting its growing importance in drug discovery pipelines. Suppliers often highlight its purity specifications and batch-to-batch consistency, crucial factors for pharmaceutical customers. Market analysts note rising demand from contract research organizations and academic research groups working on innovative therapeutic approaches.

Future research directions for this compound likely include exploration of its metal-catalyzed coupling reactions and applications in click chemistry methodologies. The unique electronic properties imparted by its substitution pattern continue to attract attention from materials science researchers investigating organic electronic materials. As synthetic methodologies advance, we anticipate seeing more creative uses of this versatile pyridine building block across multiple chemistry disciplines.

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